3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of an iodine atom at the 3-position and a carboxylic acid group at the 7-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of 2-aminopyridines with α-bromoketones, followed by iodination. One common method includes the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are generally mild and metal-free, making the process environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms could be potential methods for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or other peroxides can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid
- 3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C8H5IN2O2 |
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Molecular Weight |
288.04 g/mol |
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h1-4H,(H,12,13) |
InChI Key |
RZVYRMNITSFUPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2I)C=C1C(=O)O |
Origin of Product |
United States |
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